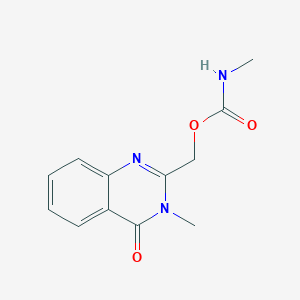

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

41039-65-0 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

(3-methyl-4-oxoquinazolin-2-yl)methyl N-methylcarbamate |

InChI |

InChI=1S/C12H13N3O3/c1-13-12(17)18-7-10-14-9-6-4-3-5-8(9)11(16)15(10)2/h3-6H,7H2,1-2H3,(H,13,17) |

InChI Key |

RAMIIAZKKFCUPD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OCC1=NC2=CC=CC=C2C(=O)N1C |

Origin of Product |

United States |

Preparation Methods

Benzyl Chlorination with Radical Initiation

The first critical step introduces a chloromethyl group at the benzyl position of Compound I using chlorine gas under free radical conditions. Azobisisobutyronitrile (AIBN) initiates the radical chain mechanism, enabling selective chlorination at 60–62°C in chlorobenzene. Key parameters include:

| Parameter | Value |

|---|---|

| Molar ratio (I : Cl₂) | 1 : 1.2–1.5 |

| AIBN loading | 5–8 wt% of I |

| Solvent | Chlorobenzene (4–6× mass of I) |

| Reaction time | 10 h (Cl₂ introduction) + 2 h |

| Yield | 79.1% |

This step generates methyl acetyl (2-(chloromethyl)-4-perfluoropropane phenyl) carbamate (Compound II) with 89.6% purity.

Cyclization with 3-Pyridineformaldehyde Derivative

Compound II undergoes N-alkylation with a pre-formed hydrazone derived from 3-pyridineformaldehyde and hydrazine hydrate. In methanol with sodium carbonate, this yields 1-acetyl-3-(3-pyridylmethyleneamino)-6-perfluoropropane-3,4-dihydroquinazolin-2(1H)-one (Compound III). Optimal conditions include:

| Parameter | Value |

|---|---|

| Molar ratio (II : IV) | 1 : 1.1–1.3 |

| Temperature | 50–55°C |

| Solvent | Methanol (3–6× mass of II) |

| Yield | 95–97% purity |

Notably, the cyclization proceeds via nucleophilic displacement of chloride by the hydrazone’s amine, followed by intramolecular acyl transfer.

Catalytic Hydrogenation and Recrystallization

The final step reduces the imine bond in Compound III using 5% Pd/C under 2 kg/cm² H₂ pressure in dichloroethane. Concentrated sulfuric acid and KI are added to suppress dehalogenation side reactions. Post-reduction, crude product is recrystallized from toluene:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (0.05 mol eq) |

| Additives | H₂SO₄ (0.1–0.2 mol eq), KI (0.05–0.1 mol eq) |

| Temperature | 40–45°C |

| Final purity | 97.5–98.5% |

| Total yield (from I) | 62.0–66.5% |

This route’s major advantage lies in its high purity output, though it requires careful handling of chlorine gas and palladium catalysts.

One-Pot Multicomponent Assembly

An alternative methodology reported in Organic & Biomolecular Chemistry utilizes o-formyl methylcarbamates in a microwave-assisted three-component reaction. This approach constructs the dihydroquinazolinone core through imine formation followed by aza-Henry addition.

Reaction Design and Mechanism

The protocol involves:

-

Imine formation : Condensation of o-formyl methylcarbamate with ammonium acetate generates a cyclic iminium ion.

-

Nucleophilic attack : Nitromethane undergoes aza-Henry addition to the electrophilic iminium intermediate.

-

Cyclization : Spontaneous ring closure yields the 3,4-dihydroquinazolinone scaffold.

Key optimized conditions include:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 130°C (microwave irradiation) |

| Time | 10 min |

| Yield range | 52–85% |

This method achieves rapid assembly (≤20 min) and tolerates diverse substituents, including electron-withdrawing groups on the aryl ring.

Functionalization and Derivative Synthesis

The nitro group introduced via the aza-Henry reaction serves as a handle for further transformations:

-

Reduction : Catalytic hydrogenation converts the nitro moiety to an amine, enabling peptide coupling or alkylation.

-

Acylation : Treatment with chloroacetyl chloride yields chloromethyl derivatives (73% yield).

Comparative Analysis of Methodologies

Industrial Considerations and Process Optimization

Solvent and Catalyst Recovery

The convergent route’s chlorobenzene and Pd/C catalyst account for ~30% of production costs. Recent advances suggest:

-

Chlorobenzene substitution : Toluene or xylene may reduce toxicity without compromising yield.

-

Pd recycling : Membrane filtration techniques recover >90% Pd/C catalyst.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), an important target in cancer therapy. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by interfering with PI3K signaling pathways, which are often dysregulated in tumors.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate exhibits significant cytotoxic activity against various cancer cell lines, including breast and ovarian cancers. For instance, a study reported an IC50 value in the nanomolar range for these cell lines, suggesting potent anticancer properties .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of this compound against a range of pathogenic microorganisms. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited low minimum inhibitory concentration (MIC) values, making them promising candidates for further development as antibacterial agents .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Research suggests that it may modulate cytokine production and reduce inflammatory cell infiltration, which could be beneficial in treating inflammatory diseases.

Case Study: In Vivo Models

In animal models, administration of this compound resulted in reduced markers of inflammation compared to control groups. These findings support its potential use in therapeutic applications targeting inflammatory conditions .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism and signaling pathways. This characteristic makes it a valuable candidate for drug development aimed at metabolic diseases.

The following table summarizes key findings related to the biological activity of this compound:

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the quinazoline ring have been shown to enhance biological activity, particularly through the introduction of electron-withdrawing groups.

Research Findings

Studies have indicated that specific modifications can significantly improve binding affinity and potency against biological targets, paving the way for more effective therapeutic agents .

Mechanism of Action

The mechanism of action of (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

Imidazo-Tetrazine Derivatives

A series of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (e.g., IIIa–IIIh) and carboxamides (e.g., IVa–IVi) demonstrated potent antitumor activity. Key findings include:

- Compound IVa exhibited superior activity to temozolomide (a clinical alkylating agent), reducing survival rates of tested tumor cells to <10% at 40 µg/mL.

- Ester derivatives (carboxylates) showed higher water solubility and potency against leukemia HL-60 cells compared to amides .

Comparison with Target Compound :

- The methylcarbamate group in the target compound may offer intermediate solubility between esters (high solubility) and amides (lower solubility).

- Structural differences in the core (imidazo-tetrazine vs. quinazolinone) likely influence target specificity.

3-Methylquinazolinone Derivatives

Compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) demonstrated IC50 values of 0.87–6.42 µM against multiple cancer cell lines, outperforming gefitinib. It induces apoptosis and G2/M cell cycle arrest, with molecular docking confirming interactions with EGFR<sup>wt</sup>-TK .

Comparison with Target Compound :

- Both compounds share the 3-methyl-4-oxoquinazolinyl core but differ in substituents. The fluorobenzamide in 4d may enhance EGFR affinity, whereas the methylcarbamate in the target compound could improve metabolic stability.

Structural Analogs in Enzyme Inhibition

Tankyrase Inhibitors

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate was co-crystallized with human tankyrase 2, demonstrating its role as a selective inhibitor. This highlights the quinazolinone core’s versatility in targeting ADP-ribosyltransferases .

Comparison with Target Compound :

- The benzoate ester in the tankyrase inhibitor differs from the methylcarbamate group, suggesting that substituent polarity and steric effects modulate enzyme binding.

Physicochemical and Functional Group Comparisons

Key Observations :

Biological Activity

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure that often exhibits a range of biological activities. Its molecular formula is C10H12N2O3, and it has a molecular weight of 212.22 g/mol. The structural formula includes a methyl group and a carbamate moiety, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer and pancreatic cancer cells. The compound was found to induce apoptosis in these cells by activating caspase pathways and modulating cell cycle progression .

Table 1: Summary of Anticancer Activity

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Triple-Negative Breast Cancer | 15 | Induction of apoptosis via caspases |

| Pancreatic Cancer | 20 | Cell cycle arrest and apoptosis |

Anticoagulant Effects

Another significant aspect of the compound's biological activity is its anticoagulant effect. It has been shown to act as a potent inhibitor of Factor Xa, which plays a critical role in the coagulation cascade. In vivo studies have reported that administration of this compound leads to prolonged clotting times in animal models, suggesting its potential use in treating thrombotic disorders .

Table 2: Anticoagulant Activity

| Test Model | Effect Observed | Reference |

|---|---|---|

| Rat Model | Prolonged PT and APTT | |

| Human Plasma | Significant FXa inhibition |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to active sites on enzymes such as Factor Xa and other kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent activation of caspases.

- Cell Cycle Modulation : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their progression into mitosis.

Case Studies

A notable case study involved the application of this compound in patients with advanced pancreatic cancer. Patients treated with this compound exhibited a significant reduction in tumor size and improved overall survival rates compared to historical controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves condensation of 3-methyl-4-oxo-3,4-dihydroquinazoline with methyl carbamate derivatives under acidic or catalytic conditions. For structural validation, single-crystal X-ray diffraction (as in related quinazolinones ) is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H/¹³C) should confirm molecular weight and substituent positions. Purity (>95%) can be verified via reverse-phase HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Q. How can researchers design initial toxicity screening experiments for this compound?

- Methodological Answer : Use a tiered approach:

In vitro assays : Test cytotoxicity in human cell lines (e.g., HepG2, HEK293) using MTT assays.

Ecotoxicology : Follow protocols from environmental fate studies (e.g., OECD 201/202 guidelines) to assess acute toxicity in Daphnia magna or algae .

Metabolic stability : Employ liver microsomes (human/rat) to evaluate Phase I/II metabolism.

Document IC₅₀/LC₅₀ values and compare to structurally similar carbamates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental variables (e.g., dose ranges, solvent systems, assay endpoints) across conflicting studies.

- Dose-response modeling : Re-evaluate data using nonlinear regression to identify threshold effects.

- Mechanistic studies : Use molecular docking to probe interactions with hypothesized targets (e.g., acetylcholinesterase for carbamates ). Cross-validate with CRISPR-based gene knockout models to confirm target relevance .

Q. How can the environmental persistence and degradation pathways of this compound be investigated?

- Methodological Answer :

- Abiotic degradation : Conduct hydrolysis/photolysis studies under controlled pH and UV conditions. Monitor degradation via LC-MS/MS and identify intermediates .

- Biotic degradation : Use soil/water microcosms spiked with isotope-labeled compound (¹⁴C) to track mineralization rates and microbial metabolite profiles .

- QSAR modeling : Predict half-lives using physicochemical properties (logP, pKa) and fragment-based environmental fate models .

Q. What advanced techniques characterize the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics to purified enzymes/receptors.

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (as demonstrated for analogous quinazolinones ).

- Thermal shift assays : Monitor protein thermal stability shifts upon ligand binding to confirm target engagement .

Theoretical and Methodological Frameworks

Q. How can this compound’s mechanism of action be integrated into existing pharmacological theories?

- Methodological Answer : Align with the "lock-and-key" model for enzyme inhibition. For example, if the compound inhibits acetylcholinesterase (like related carbamates ), use kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Cross-reference with molecular dynamics simulations to map binding site interactions .

Q. What statistical models are appropriate for dose-response studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.